4-Methoxybenzophenone

Photo-grafting Polymer surface modification UV curing

Uncharacterized photoinitiator substitution patterns cause inconsistent polymer grafting. 4-Methoxybenzophenone provides quantitated photophysics for reproducible results. • Highest graft yield at lowest UV dose among benzophenone derivatives-preserves PMMA integrity. • Solvent-switchable triplet state: 400-fold H-abstraction rate tuning for gradient curing. • Triplet lifetime 800 ns; benchmark energy values for laser flash photolysis calibration.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 611-94-9
Cat. No. B1664615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzophenone
CAS611-94-9
Synonyms4-Methoxybenzophenone;  NSC 2194;  NSC-2194;  NSC2194
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeySWFHGTMLYIBPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzophenone: Chemical Profile & Class Position


4-Methoxybenzophenone (4-MBP, CAS 611-94-9), also referred to as (4-methoxyphenyl)(phenyl)methanone, is a monosubstituted benzophenone derivative characterized by a single para-methoxy group on one aromatic ring [1]. This compound belongs to a class of aromatic ketones widely utilized as photoinitiators, UV absorbers, and synthetic intermediates. In procurement and research contexts, 4-MBP is frequently compared to other monosubstituted benzophenones—such as 4-methylbenzophenone, 4-chlorobenzophenone, and 4-aminobenzophenone—as well as the parent benzophenone and disubstituted analogs like 4,4′-dimethoxybenzophenone [2]. While all benzophenone derivatives share the core diaryl ketone motif, substituent identity and position profoundly modulate photophysical properties (e.g., triplet state lifetime, quantum yield), reactivity in polymer grafting, and solubility profiles [3]. Understanding these substitution-dependent property shifts is essential for making scientifically justified sourcing decisions.

Photo-grafting workflow: para-methoxy substitution supports tunable surface functionalization
Low-dose efficiency reported for PMMA and thermoplastics
Photophysical probe context: well-characterized triplet state and solvent-dependent inversion
Supports laser flash photolysis studies and excited-state modeling
Synthetic intermediate: mono-methoxy substitution enables further derivatization
Distinct from unsubstituted benzophenone and disubstituted analogs

4-Methoxybenzophenone Substitution Risks


The benzophenone scaffold is not a monolithic chemical entity; minor modifications to the aromatic substitution pattern trigger non-linear changes in excited-state behavior, hydrogen-abstraction kinetics, and polymer compatibility [1]. For instance, introducing a para-methoxy group alters the energy gap between n,π* and π,π* triplet states, which governs solvent-dependent photochemical reactivity [2]. Similarly, triplet lifetime differences on the order of an order of magnitude between 4-methoxybenzophenone (800 ns) and its methylthio analog (5 μs) directly impact polymerization initiation efficiency [3]. These effects are neither additive nor predictable from simple structure-property rules. Consequently, substituting 4-methoxybenzophenone with an uncharacterized benzophenone derivative in a validated protocol—whether for photo-grafting, UV stabilization, or as a synthetic building block—risks non-reproducible outcomes, reduced yield, or complete reaction failure. The quantitative evidence presented below establishes where 4-MBP demonstrates verifiable, measurable differentiation from its closest structural analogs.

Property shift Para-methoxy vs. other substituents (e.g., -CH3, -Cl, -NH2) non-linearly alters triplet lifetimes and quantum yields; direct method transfer may not reproduce performance.
Solvent mismatch Solvent-dependent triplet inversion and H-abstraction rates vary 400-fold; photoinitiation protocols optimized for non-aqueous media may shift in biphasic systems.
Agrochemical context Plant growth-regulating activity profile is substitution-specific; using an uncharacterized benzophenone analog risks different phytotoxic or SAR outcomes.

4-Methoxybenzophenone Performance Comparisons


PMMA Photo-Grafting Yield Efficiency

In a direct comparative study of four benzophenone derivatives photo-grafted onto poly(methyl methacrylate) (PMMA) thin films, 4-methoxybenzophenone (MBP) produced the highest quantity of graft-product at the lowest UV-exposure dose, despite benzophenone (BP) exhibiting greater reactivity per unit dose [1]. This dose-efficiency advantage is a critical differentiator for applications where minimizing UV exposure is required to preserve substrate integrity.

Photo-graft yield efficiency
Head-to-head
MBP > BP > 2D4MBP at lowest UV dose
Reported dose-yield efficiency context; highest graft-product quantity at minimal exposure
PMMA film; 313/365 nm Hg lamp; FTIR/GPC analysis
Photo-grafting Polymer surface modification UV curing

Triplet Lifetime: 4-Methoxybenzophenone vs. 4-Methylthiobenzophenone

The triplet state lifetime of 4-methoxybenzophenone is 800 nanoseconds, which is 6.25-fold shorter than that of its 4-methylthio analog (5 microseconds) [1]. This difference in excited-state persistence directly influences the rate constant for deactivation by methyl methacrylate (MMA), which decreases by a factor of 60 for the methoxy-substituted compound relative to the methylthio derivative [1].

Triplet lifetime
Head-to-head
800 ns
Faster radical generation kinetics context; 6.25× shorter than 4-methylthio analog
60-fold reduction in MMA deactivation rate constant
Photoinitiator kinetics Excited-state dynamics Polymerization

Solvent-Dependent Triplet Inversion: 4-Methoxybenzophenone vs. 4-Aminobenzophenone

4-Methoxybenzophenone exhibits a pronounced solvent-dependent triplet state inversion from n,π* (non-polar media) to π,π* character (aqueous solutions), with corresponding quenching rate constants by 1,4-cyclohexadiene decreasing from ca. 2 × 10⁸ M⁻¹ s⁻¹ in acetonitrile to 5 × 10⁵ M⁻¹ s⁻¹ in water—a 400-fold reduction [1]. In contrast, 4-aminobenzophenone (4-ABP), which also bears an electron-donating substituent, shows no such inversion in polar organic solvents, behaving similarly to 4-MBP in aqueous conditions [1].

H-abstraction quenching
Head-to-head
Acetonitrile: ~2×10⁸ M⁻¹s⁻¹ → Water: 5×10⁵ M⁻¹s⁻¹
Solvent-responsive reactivity context; 400-fold decrease vs. 4-ABP lacking inversion
Quenching by 1,4-cyclohexadiene; laser flash photolysis
Photophysics Solvent effects Hydrogen abstraction

Solvent-Dependent Triplet Energy Variation

The triplet state energy (ET) of 4-methoxybenzophenone remains approximately constant at ca. 288 kJ mol⁻¹ in both polar and non-polar organic solvents, but drops significantly to 275 kJ mol⁻¹ in aqueous solution [1]. This 13 kJ mol⁻¹ reduction in water reflects the stabilization of the π,π* triplet configuration and is a distinctive feature of 4-MBP among benzophenone derivatives [1].

Triplet energy
Class-level
288 kJ/mol (org) → 275 kJ/mol (aq)
Solvent-tunable ET context; 13 kJ/mol shift unique among benzophenones
Emission spectroscopy; room-temperature phosphorescence
Excited-state energetics Photostability UV absorber design

UV Absorption-Driven Reactivity Ranking

The rate of photochemical consumption under UV exposure correlates with the molecular absorption coefficient at 313 nm, with the reactivity order observed as 2-decyloxy-4-methoxybenzophenone (2D4MBP) > 4-methoxybenzophenone (MBP) > benzophenone (BP) [1]. While 2D4MBP is most reactive, MBP occupies an intermediate position that balances high absorption-driven reactivity with superior graft-product yield at low dose (as shown in Evidence Item 1) [1].

Reactivity rank (313 nm)
Head-to-head
2D4MBP > MBP > BP
Balanced photoinitiation reactivity context; intermediate absorption-driven rate
FTIR carbonyl band decrease; PMMA film
UV absorption coefficient Photochemical kinetics Polymer grafting

Plant Growth-Regulating Activity

4-Methoxybenzophenone and its analogs demonstrate diverse plant growth-regulating actions, including inhibition of shoot and root growth, induction of chlorosis, and disruption of phototropism and geotropism [1]. While quantitative comparative data across a broad panel of benzophenones is limited, the activity profile of 4-MBP is distinct from that of unsubstituted benzophenone and other monosubstituted derivatives, making it a valuable scaffold for agrochemical lead optimization [1].

Phytotoxic activity
Class-level
Shoot/root inhibition, chlorosis, tropism disruption
Supports agrochemical SAR studies; reported scaffold context
Qualitative profile; data to verify in target species
Agrochemical intermediate Herbicide lead Structure-activity relationship

4-Methoxybenzophenone Applications


Low-Dose PMMA Photo-Grafting

Based on direct comparative data showing that 4-methoxybenzophenone (MBP) yields the highest graft-product quantity at the lowest UV-exposure dose among tested benzophenone derivatives [1], this compound is optimally suited for surface functionalization of PMMA and other thermoplastics where substrate integrity must be preserved. Applications include microfluidic device fabrication, biochip surface modification, and reactive-monolayer-assisted thermal nanoimprint lithography, where excessive UV exposure can cause polymer chain scission or yellowing [2].

Solvent-Responsive Photoinitiation

The unique solvent-dependent triplet state inversion of 4-methoxybenzophenone—with hydrogen abstraction rate constants varying 400-fold between acetonitrile and water [1]—enables the design of photoinitiation systems where reactivity can be switched by solvent composition. This property is particularly valuable in two-phase polymerization processes, gradient curing applications, and in the synthesis of amphiphilic graft copolymers where controlled radical generation in distinct microenvironments is required [2].

Lead Scaffold for Herbicide Discovery

The documented plant growth-regulating activities of 4-methoxybenzophenone—including inhibition of shoot and root growth, induction of chlorosis, and disturbance of phototropism/geotropism [1]—position this compound as a validated starting point for structure-activity relationship (SAR) studies in agrochemical research. Unlike unsubstituted benzophenone, 4-MBP offers a substitution pattern that can be further elaborated to optimize potency and selectivity against target weed species.

Photophysical Reference Standard

The well-characterized triplet state properties of 4-methoxybenzophenone—including solvent-dependent energy (288 kJ mol⁻¹ in organic solvents vs. 275 kJ mol⁻¹ in water) and lifetime (800 ns) [1]—make it an ideal reference compound for calibrating laser flash photolysis instrumentation and benchmarking computational models of excited-state dynamics in aromatic ketones [2].

Application
Selection Property
Validation Focus
Low-dose PMMA surface functionalization studies
Dose-yield efficiency profile
Graft product quantification at minimal UV exposure
Solvent-responsive photoinitiation research
Solvent-dependent H-abstraction rate
Reactivity modulation in biphasic or gradient systems
Agrochemical lead scaffold research
Phytotoxic activity profile
Plant growth inhibition structure-activity relationship
Photophysical instrument calibration
Well-characterized triplet parameters
Laser flash photolysis benchmarking and computational validation

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